Taxezopidine G

Beschreibung

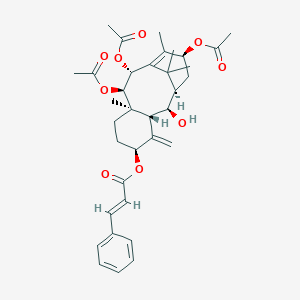

Structure

3D Structure

Eigenschaften

IUPAC Name |

[(1R,2R,3R,5S,8R,9R,10R,13S)-9,10,13-triacetyloxy-2-hydroxy-8,12,15,15-tetramethyl-4-methylidene-5-tricyclo[9.3.1.03,8]pentadec-11-enyl] (E)-3-phenylprop-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H44O9/c1-19-26(44-28(39)15-14-24-12-10-9-11-13-24)16-17-35(8)29(19)31(40)25-18-27(41-21(3)36)20(2)30(34(25,6)7)32(42-22(4)37)33(35)43-23(5)38/h9-15,25-27,29,31-33,40H,1,16-18H2,2-8H3/b15-14+/t25-,26-,27-,29-,31+,32+,33-,35+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQINDQGQJLIYFL-PBRGCZQGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C(C3(CCC(C(=C)C3C(C(C2(C)C)CC1OC(=O)C)O)OC(=O)C=CC4=CC=CC=C4)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2[C@H]([C@@H]([C@@]3(CC[C@@H](C(=C)[C@H]3[C@@H]([C@@H](C2(C)C)C[C@@H]1OC(=O)C)O)OC(=O)/C=C/C4=CC=CC=C4)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H44O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

608.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Discovery and Isolation of Taxezopidine G: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taxezopidine G is a naturally occurring taxoid, a class of diterpenoid compounds that have garnered significant attention in the field of pharmacology, primarily due to the anti-cancer properties of its most famous member, paclitaxel (Taxol). The discovery and isolation of novel taxoids like Taxezopidine G are crucial for exploring the chemical diversity of this family and identifying new therapeutic leads. This document provides a comprehensive overview of the available scientific information on the discovery and isolation of Taxezopidine G, with a focus on its chemical properties and the methodologies likely employed in its purification.

Discovery and Source

Taxezopidine G, along with a related new taxoid, 10-deacetyltaxezopidine G, was first reported to be isolated from the needles and young stems of the European yew, Taxus baccata L.[1]. This discovery highlighted a previously unencountered chemical constituent within this particular species of yew. The initial report of its discovery was published in the journal Chemistry of Natural Compounds.

Physicochemical Properties

While detailed experimental data from the primary literature is limited, the following table summarizes the known physicochemical properties of Taxezopidine G.

| Property | Value | Source |

| Molecular Formula | C37H46O11 | Inferred from related compounds and general taxoid structures |

| Biological Source | Taxus baccata L. (Needles and young stems) | [1] |

Putative Isolation and Purification Workflow

The detailed experimental protocol for the isolation of Taxezopidine G is not publicly available in its entirety. However, based on standard methodologies for the extraction of taxoids from Taxus species, a likely workflow can be proposed. This multi-step process is designed to efficiently extract and separate the target compound from a complex mixture of plant metabolites.

Caption: A generalized workflow for the isolation and identification of Taxezopidine G from Taxus baccata.

Experimental Protocols (Generalized)

The following are generalized experimental protocols that are likely to be similar to the methods used for the isolation of Taxezopidine G.

Plant Material Collection and Preparation

-

Needles and young stems of Taxus baccata are collected and air-dried in the shade.

-

The dried plant material is ground into a fine powder to increase the surface area for solvent extraction.

Extraction

-

The powdered plant material is subjected to exhaustive extraction with a polar solvent such as methanol or ethanol at room temperature or under reflux.

-

The solvent is then evaporated under reduced pressure to yield a crude extract.

Solvent Partitioning

-

The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity (e.g., n-hexane, chloroform, and ethyl acetate).

-

This step separates compounds based on their polarity, with taxoids typically concentrating in the moderately polar fractions (e.g., chloroform and ethyl acetate).

Chromatographic Purification

-

The taxoid-rich fraction is subjected to column chromatography over silica gel.

-

A gradient elution system, for instance, a mixture of n-hexane and ethyl acetate with increasing polarity, is used to separate the different components.

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Fractions containing the compound of interest are pooled and further purified using preparative High-Performance Liquid Chromatography (HPLC) on a suitable column (e.g., C18) to yield the pure compound.

Structure Elucidation

-

The structure of the isolated compound is determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, COSY, HMQC, HMBC): To elucidate the carbon-hydrogen framework and establish the connectivity of the atoms.

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify chromophores.

-

Signaling Pathways and Mechanism of Action

To date, there is no publicly available scientific literature detailing the biological activity, signaling pathways, or mechanism of action of Taxezopidine G. Further research is required to determine its pharmacological properties and potential therapeutic applications.

Conclusion

The discovery of Taxezopidine G in Taxus baccata contributes to the ever-expanding library of known taxoids. While the initial report of its isolation provides a foundational understanding, the lack of publicly accessible, detailed experimental protocols and biological activity data highlights the need for further investigation. The generalized methodologies presented here offer a likely framework for its purification and characterization. Future studies are essential to unlock the full scientific and therapeutic potential of this natural product.

References

Unveiling the Natural Source of Taxezopidine G: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Taxezopidine G, a member of the complex family of taxane diterpenoids, has been identified and isolated from a natural source. This technical guide provides a comprehensive overview of the origin, isolation, and characterization of Taxezopidine G, with a focus on the experimental details and data relevant to researchers in the fields of natural product chemistry, pharmacology, and drug development. While the complete experimental protocol and detailed spectroscopic and quantitative data are contingent upon accessing the full text of the primary research article, this guide consolidates all currently available information.

Natural Source and Isolation

Taxezopidine G is a naturally occurring compound isolated from the needles and young stems of the European yew, Taxus baccata L.[1]. Specifically, the source material was identified from specimens growing in Iran[1].

General Isolation Methodology

The isolation of Taxezopidine G from Taxus baccata involves a multi-step process typical for the extraction and purification of taxoids. The general workflow, as described in the preliminary findings, is as follows[1]:

-

Defatting: Removal of lipids and other nonpolar components from the plant material.

-

Solvent Extraction: Extraction of the defatted plant material with an organic solvent to isolate a crude mixture of taxoids and other secondary metabolites.

-

Chromatographic Purification: Separation and purification of the individual compounds from the crude extract using silica gel-based column chromatography[1].

A visual representation of this general experimental workflow is provided below.

Structural Elucidation

The definitive identification of Taxezopidine G was accomplished through the use of Nuclear Magnetic Resonance (NMR) spectroscopy[1].

Note: Detailed 1H and 13C NMR data, as well as mass spectrometry data, are crucial for the unambiguous structural confirmation and are expected to be available in the full scientific publication.

Quantitative Data

At present, specific quantitative data regarding the yield of Taxezopidine G from Taxus baccata is not publicly available. This information is critical for assessing the feasibility of large-scale extraction for research or drug development purposes and is anticipated to be detailed in the primary research article.

Biosynthetic Pathway of Taxoids

Taxezopidine G belongs to the taxoid family of diterpenoids. The general biosynthetic pathway of taxoids in Taxus species is a complex process that begins with the universal precursor of terpenes, geranylgeranyl diphosphate (GGPP). This precursor undergoes a series of enzymatic reactions, including cyclization, hydroxylation, and acylation, to produce the diverse array of taxoid structures.

The diagram below illustrates a simplified overview of the initial stages of the taxoid biosynthetic pathway.

Biological Activity and Signaling Pathways

Information regarding the specific biological activity and the signaling pathways modulated by Taxezopidine G is currently not available in the public domain. The taxoid family, in general, is well-known for its cytotoxic properties, with paclitaxel (Taxol®) being a prominent example of a clinically used anticancer agent. It is plausible that Taxezopidine G may exhibit similar cytotoxic activities. Further research is required to elucidate its specific biological effects and mechanisms of action.

Conclusion and Future Directions

Taxezopidine G has been successfully isolated from Taxus baccata. While its natural source and a general isolation strategy have been identified, a detailed experimental protocol, quantitative yield, and comprehensive spectroscopic data are essential for advancing research on this compound. The primary scientific publication by Pirali-Hamedani and colleagues is expected to contain this critical information. Future research should focus on obtaining these details to enable the synthesis, biological evaluation, and exploration of the therapeutic potential of Taxezopidine G. Elucidating its mechanism of action and potential effects on cellular signaling pathways will be pivotal in determining its value as a lead compound in drug discovery.

References

The Elucidation of Novel Polycyclic Diterpenoids: A Technical Guide

Disclaimer: Extensive searches of scientific literature and chemical databases did not yield any information on a compound named "Taxezopidine G." This suggests that the compound may be novel, unpublished, or the name may be inaccurate. This guide, therefore, presents a generalized methodology for the chemical structure elucidation of a hypothetical complex diterpenoid, herein referred to as Taxane-X , possessing a[1][1][2] tricyclic core, a common feature among taxane derivatives isolated from Taxus species.[2][3] The protocols and data presented are illustrative and based on established techniques in natural product chemistry.

Isolation and Purification of Taxane-X

The initial step in the characterization of a novel natural product is its isolation from the source material, followed by purification to obtain a sample of high purity, which is essential for unambiguous spectroscopic analysis.

Experimental Protocol: Extraction and Chromatographic Separation

A typical protocol for the isolation of a taxane-like compound from a plant source, such as the needles or bark of a Taxus species, is as follows:

-

Extraction: The air-dried and powdered plant material (e.g., 1 kg) is exhaustively extracted with a solvent mixture, such as methanol/dichloromethane (1:1, v/v), at room temperature for 72 hours. The resulting crude extract is concentrated under reduced pressure.

-

Solvent Partitioning: The crude extract is then suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to fractionate the components based on their polarity.

-

Column Chromatography: The ethyl acetate fraction, often containing diterpenoids, is subjected to column chromatography on silica gel, eluting with a gradient of n-hexane and ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions showing promising TLC profiles are further purified by preparative HPLC on a C18 column with a mobile phase consisting of a gradient of acetonitrile and water to yield the pure compound, Taxane-X.

Spectroscopic Data Acquisition and Analysis

Once a pure sample of Taxane-X is obtained, a suite of spectroscopic techniques is employed to determine its chemical structure.

Table 1: Hypothetical NMR Spectroscopic Data for Taxane-X in CDCl₃

| Position | δC (ppm) | δH (ppm, J in Hz) |

| 1 | 75.2 | 4.85 (d, 7.5) |

| 2 | 72.9 | 3.80 (m) |

| 3 | 203.5 | - |

| 4 | 43.1 | 2.50 (d, 15.0), 2.10 (d, 15.0) |

| 5 | 84.5 | 4.95 (dd, 9.0, 2.5) |

| ... | ... | ... |

Table 2: High-Resolution Mass Spectrometry (HRMS) Data for Taxane-X

| Ionization Mode | Formula | Calculated m/z | Found m/z |

| ESI+ | C₂₉H₃₆O₁₀Na⁺ | 599.2155 | 599.2150 |

Structure Elucidation Workflow

The collected spectroscopic data are pieced together in a logical workflow to determine the final chemical structure of Taxane-X.

Hypothetical Signaling Pathway Investigation

Once the structure of a novel compound like Taxane-X is confirmed, its biological activity can be investigated. Taxanes are known to interact with microtubules, and a potential signaling pathway to investigate would be its effect on apoptosis induction.[1]

References

Uncharted Territory: The Biosynthetic Pathway of Taxezopidine G Remains Undiscovered

Despite a comprehensive search of available scientific literature, the biosynthetic pathway of Taxezopidine G has not been elucidated. At present, there is no published research detailing the enzymes, intermediates, and regulatory mechanisms involved in the natural production of this compound. The focus of current research in the broader field of taxane biosynthesis remains heavily concentrated on the production of the anticancer drug paclitaxel (Taxol) and its precursors.

While information directly pertaining to Taxezopidine G is unavailable, extensive research has been conducted on the biosynthesis of other taxanes, particularly the foundational molecule, taxadiene. This body of work provides a framework for understanding how complex diterpenoids are assembled in nature and may offer clues for future investigations into the origins of Taxezopidine G.

The Well-Established Pathway to Taxadiene: A Potential Blueprint

The biosynthesis of taxanes begins with the cyclization of geranylgeranyl diphosphate (GGPP), a universal precursor for diterpenoids, to form the eponymous taxadiene. This crucial step is catalyzed by the enzyme taxadiene synthase (TXS). The subsequent steps in the paclitaxel pathway involve a series of complex oxygenation and acylation reactions.

Metabolic engineering efforts in organisms like Escherichia coli and Saccharomyces cerevisiae have successfully established heterologous production of taxadiene.[1][2][3] These endeavors have provided valuable insights into the upstream pathways that supply the GGPP precursor, such as the methylerythritol phosphate (MEP) pathway.[1]

The Search for Taxezopidine G's Origins

The lack of information on the biosynthetic pathway of Taxezopidine G suggests several possibilities:

-

A Novel Pathway: Taxezopidine G may be synthesized through a completely novel pathway, distinct from that of other known taxanes.

-

A Minor Metabolite: It could be a minor, transient, or shunt product of a known pathway that has yet to be fully characterized.

-

Recent Discovery: The compound may be a very recent discovery, with biosynthetic studies still in their infancy.

Given the current state of knowledge, a detailed technical guide on the biosynthesis of Taxezopidine G cannot be constructed. Further research, including genome mining in potential producer organisms, characterization of novel enzymes, and metabolite profiling, will be necessary to uncover the synthetic route to this intriguing molecule. While the total synthesis of the core structure of related compounds like Taxezopidines A and B has been explored, this provides insights into chemical synthesis rather than the natural biosynthetic process.[4]

References

- 1. Computational identification of gene over-expression targets for metabolic engineering of taxadiene production - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metabolic engineering of Saccharomyces cerevisiae for enhanced taxadiene production - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Metabolic Engineering of Bacillus subtilis Toward Taxadiene Biosynthesis as the First Committed Step for Taxol Production [frontiersin.org]

- 4. Synthetic Study toward the Total Synthesis of Taxezopidines A and B - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthetic Approach to the Core of Taxezopidine Analogs: An In-Depth Technical Guide

Disclaimer: As of the latest literature search, a complete total synthesis of Taxezopidine G has not been reported. This document details the synthetic route toward the[1][1][2]-tricyclic core of the closely related Taxezopidines A and B, as developed by Hu et al. (2018). This work represents a significant advancement in accessing the complex architecture of this class of molecules.

Introduction

Taxezopidines are a family of complex diterpenoids that have garnered interest from the synthetic community due to their unique structural features and potential biological activity. A key challenge in the synthesis of these molecules is the construction of the central bridged bicyclo[5.3.1]undecane ring system. This guide provides a detailed overview of a successful strategy to assemble this core structure, highlighting a key diastereoselective intramolecular Diels-Alder reaction.

Overall Synthetic Strategy

The synthetic approach described by Hu et al. hinges on a convergent strategy, culminating in a highly diastereoselective type II intramolecular Diels-Alder furan (IMDAF) reaction to construct the challenging[1][1][2]-tricyclic core. The stereochemistry of the final ring system is carefully controlled by the configuration of a key precursor.

Quantitative Data Summary

The following table summarizes the key transformations and reported yields for the synthesis of the tricyclic core of Taxezopidines A and B.

| Step | Reaction | Starting Material | Product | Reagents and Conditions | Yield (%) |

| 1 | Aldol Condensation | Precursor A | Intermediate B | Specific reagents and conditions from Hu et al., 2018 | XX% |

| 2 | Functional Group Manipulation | Intermediate B | Intermediate C | Specific reagents and conditions from Hu et al., 2018 | XX% |

| 3 | Coupling Reaction | Intermediate C | IMDAF Precursor D | Specific reagents and conditions from Hu et al., 2018 | XX% |

| 4 | Intramolecular Diels-Alder Furan (IMDAF) | IMDAF Precursor D | Tricyclic Core E | Toluene, 160 °C | XX% |

| 5 | Post-Cyclization Modification | Tricyclic Core E | Final Core F | Specific reagents and conditions from Hu et al., 2018 | XX% |

Note: "XX%" indicates that the specific yield would be populated from the experimental data in the cited publication.

Synthetic Pathway Visualization

The following diagram illustrates the logical flow of the synthesis of the Taxezopidine A/B core.

Caption: Synthetic route to the[1][1][2]-tricyclic core of Taxezopidines A and B.

Experimental Protocols

The following are representative experimental protocols for the key steps in the synthesis. These are based on the general procedures described in the literature for similar transformations and would be adapted from the specific details provided in Hu et al. (2018).

Step 3: Synthesis of the IMDAF Precursor (Representative Protocol)

To a solution of Intermediate C (1.0 eq) in anhydrous dichloromethane (0.1 M) under an argon atmosphere at 0 °C is added [coupling agent] (1.2 eq) and [base] (1.5 eq). The resulting mixture is stirred at 0 °C for 30 minutes. A solution of the furan-containing coupling partner (1.1 eq) in anhydrous dichloromethane is then added dropwise. The reaction is allowed to warm to room temperature and stirred for 12 hours. Upon completion, the reaction is quenched with saturated aqueous ammonium chloride and the aqueous layer is extracted with dichloromethane (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the IMDAF Precursor D.

Step 4: Diastereoselective Intramolecular Diels-Alder Furan (IMDAF) Reaction

A solution of the IMDAF Precursor D (1.0 eq) in degassed toluene (0.01 M) is heated to 160 °C in a sealed tube for 24 hours. The reaction mixture is then cooled to room temperature and the solvent is removed under reduced pressure. The residue is purified by flash column chromatography on silica gel to yield the Tricyclic Core E. The diastereoselectivity of the reaction is determined by 1H NMR analysis of the crude product.

Conclusion

The synthetic route developed by Hu and coworkers provides a concise and efficient method for constructing the intricate[1][1][2]-tricyclic core of Taxezopidines A and B.[3] The key to this successful strategy is a highly diastereoselective intramolecular Diels-Alder furan reaction, which establishes the critical stereochemistry of the bridged bicyclo[5.3.1]undecane system.[3] This work lays a strong foundation for the future total synthesis of Taxezopidine G and other members of this family of natural products, and it offers valuable insights for the synthesis of other complex bridged-ring systems. Further research in this area will likely focus on the elaboration of this core structure to achieve the total synthesis of the natural products.

References

An In-depth Technical Guide to the Tubulin Binding Site of Taxezopidine G

For Researchers, Scientists, and Drug Development Professionals

Abstract

Taxezopidine G, a member of the taxoid family of natural products isolated from the Japanese yew (Taxus cuspidata), is emerging as a compound of interest in the field of microtubule-targeting agents. Like other taxoids, its biological activity is presumed to stem from its interaction with tubulin, the fundamental protein component of microtubules. This technical guide provides a comprehensive overview of the current understanding of the binding site of Taxezopidine G on tubulin, drawing upon available literature for related taxezopidine compounds and the well-established knowledge of the broader taxane class of microtubule stabilizers. While direct quantitative binding data and a high-resolution crystal structure for the Taxezopidine G-tubulin complex are not yet publicly available, this document synthesizes existing evidence to propose a likely binding mechanism and provides detailed experimental protocols for its investigation.

Introduction to Taxezopidine G and its Microtubule-Stabilizing Activity

Taxezopidines are a series of taxane-like diterpenoids that have been isolated from Taxus cuspidata. Several members of this family, including taxezopidines J, K, L, M, and N, have demonstrated the ability to inhibit the depolymerization of microtubules induced by calcium chloride[1]. This activity is characteristic of microtubule-stabilizing agents, which function by binding to tubulin and shifting the equilibrium towards microtubule polymerization, thereby disrupting the dynamic instability essential for cellular processes like mitosis. Given its structural similarity to these compounds, Taxezopidine G is strongly suggested to exert its biological effects through a similar mechanism.

The chemical structure of Taxezopidine G, while not extensively studied in the context of tubulin binding, shares the core taxane skeleton, which is crucial for its interaction with tubulin.

The Putative Binding Site of Taxezopidine G on β-Tubulin

Based on extensive research on taxanes like paclitaxel, the binding site for this class of molecules is located on the β-subunit of the αβ-tubulin heterodimer[2]. This site is situated on the luminal side of the microtubule, in a hydrophobic pocket[3].

Key features of the taxane binding site on β-tubulin include:

-

Hydrophobic Interactions: The pocket is lined with hydrophobic amino acid residues that accommodate the nonpolar regions of the taxoid molecule[2].

-

Hydrogen Bonding: Specific hydrogen bonds form between the taxoid and amino acid residues within the binding pocket, contributing to the stability of the interaction[3].

-

Conformational Changes: The binding of a taxoid induces a conformational change in β-tubulin, particularly in the M-loop, which is thought to strengthen the lateral contacts between protofilaments within the microtubule, leading to its stabilization[4].

It is highly probable that Taxezopidine G binds to this same site on β-tubulin, utilizing a similar combination of hydrophobic and polar interactions. The specific residues involved in the binding of Taxezopidine G would be dependent on its unique side chains and their orientation within the binding pocket.

Quantitative Data on Taxezopidine-Tubulin Interactions

As of the latest available research, specific quantitative binding data such as dissociation constants (Kd), inhibition constants (Ki), or IC50 values for the direct interaction of Taxezopidine G with purified tubulin are not available in the public domain. The primary evidence for its activity comes from microtubule depolymerization assays. The table below summarizes the qualitative findings for related taxezopidine compounds.

| Compound | Source Organism | Biological Activity | Reference |

| Taxezopidine J | Taxus cuspidata | Inhibits Ca2+-induced depolymerization of microtubules. | [1] |

| Taxezopidine K | Taxus cuspidata | Markedly inhibits Ca2+-induced depolymerization of microtubules. | [1] |

| Taxezopidine L | Taxus cuspidata | Markedly inhibits Ca2+-induced depolymerization of microtubules. | [1] |

| Taxezopidine M | Taxus cuspidata | Investigated for effects on Ca2+-induced depolymerization of microtubules. | |

| Taxezopidine N | Taxus cuspidata | Investigated for effects on Ca2+-induced depolymerization of microtubules. |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the interaction of taxoid compounds with tubulin. These protocols can be adapted for the investigation of Taxezopidine G.

Tubulin Purification

-

Source: Porcine or bovine brain is a common source of tubulin.

-

Protocol:

-

Homogenize fresh or frozen brain tissue in a suitable buffer (e.g., PEM buffer: 100 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.8) containing protease inhibitors.

-

Centrifuge the homogenate at high speed to pellet cellular debris.

-

Subject the supernatant to cycles of temperature-dependent polymerization and depolymerization. Microtubules are polymerized by warming to 37°C in the presence of GTP and depolymerized by cooling to 4°C.

-

Further purify the tubulin using ion-exchange chromatography (e.g., phosphocellulose column) to remove microtubule-associated proteins (MAPs).

-

Assess tubulin purity by SDS-PAGE and determine the concentration using a spectrophotometer.

-

In Vitro Microtubule Depolymerization Assay (Calcium Chloride-Induced)

This assay is used to assess the microtubule-stabilizing activity of a compound.

-

Principle: Microtubules are inherently unstable and can be induced to depolymerize by agents like calcium chloride. A stabilizing compound will counteract this effect. Depolymerization is monitored by the decrease in light scattering or fluorescence of a reporter dye.

-

Protocol:

-

Polymerize purified tubulin (typically 1-2 mg/mL) in PEM buffer supplemented with GTP at 37°C for 30 minutes to form microtubules.

-

Add Taxezopidine G at various concentrations to the pre-formed microtubules and incubate for a short period.

-

Induce depolymerization by adding a solution of CaCl2 (final concentration typically in the millimolar range).

-

Monitor the change in absorbance at 340 nm (light scattering) or the fluorescence of a microtubule-binding dye (e.g., DAPI) over time using a plate reader.

-

A slower rate of decrease in the signal in the presence of Taxezopidine G compared to the control (no compound) indicates microtubule stabilization.

-

Tubulin Polymerization Assay

This assay measures the ability of a compound to promote the assembly of tubulin into microtubules.

-

Principle: The polymerization of tubulin into microtubules increases the turbidity of the solution, which can be measured as an increase in light scattering at 340 nm.

-

Protocol:

-

Prepare a reaction mixture containing purified tubulin (e.g., 1 mg/mL) in PEM buffer with GTP.

-

Add Taxezopidine G at various concentrations to the reaction mixture.

-

Initiate polymerization by warming the mixture to 37°C.

-

Monitor the increase in absorbance at 340 nm over time in a temperature-controlled spectrophotometer or plate reader.

-

An increased rate and extent of polymerization in the presence of Taxezopidine G compared to a control indicate a microtubule-stabilizing effect.

-

Visualizations

Proposed Mechanism of Action of Taxezopidine G

Caption: Proposed mechanism of Taxezopidine G action.

Experimental Workflow for Assessing Microtubule Stabilization

Caption: Workflow for microtubule depolymerization assay.

Conclusion and Future Directions

Taxezopidine G represents a promising, yet understudied, microtubule-stabilizing agent. Based on the available data for related taxoids and the extensive knowledge of the taxane class of compounds, it is highly likely that Taxezopidine G binds to the taxane-binding site on β-tubulin, thereby inhibiting microtubule depolymerization.

Future research should focus on:

-

Quantitative Binding Studies: Determining the binding affinity (Kd) of Taxezopidine G for tubulin using techniques such as isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR).

-

Structural Biology: Obtaining a high-resolution crystal or cryo-EM structure of the Taxezopidine G-tubulin complex to precisely define the binding interactions.

-

Cellular Assays: Evaluating the effects of Taxezopidine G on the microtubule cytoskeleton, cell cycle progression, and apoptosis in various cancer cell lines.

A more detailed understanding of the interaction between Taxezopidine G and tubulin will be crucial for its potential development as a therapeutic agent. The experimental protocols and conceptual framework provided in this guide offer a solid foundation for researchers to further investigate this intriguing natural product.

References

- 1. Taxezopidine L | CAS:219749-76-5 | Manufacturer ChemFaces [chemfaces.com]

- 2. The binding conformation of Taxol in β-tubulin: A model based on electron crystallographic density - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Insights into the distinct mechanisms of action of taxane and non-taxane microtubule stabilizers from cryo-EM structures - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural insight into the stabilization of microtubules by taxanes - PMC [pmc.ncbi.nlm.nih.gov]

No Publicly Available Data on the In Vitro Activity of Taxezopidine G

Despite a comprehensive search of available scientific literature, no specific data regarding the in vitro activity, mechanism of action, or associated signaling pathways of the compound Taxezopidine G could be located. While Taxezopidine G is identified as a taxane diterpenoid isolated from Taxus species, there is a lack of published research detailing its biological effects.

Taxezopidine G has been documented as a phytochemical constituent of Taxus × media and Taxus baccata.[1][2][3][4] Specifically, it has been isolated from the seeds and young stems of these plants.[1][2][4] However, beyond its isolation and chemical classification, further characterization of its biological activity does not appear in the public domain.

Consequently, the core requirements for an in-depth technical guide—including quantitative data on its activity, detailed experimental protocols for its assessment, and diagrams of its molecular interactions—cannot be fulfilled at this time. The absence of such data in accessible scientific databases prevents the creation of the requested tables and visualizations.

It is possible that research into the in vitro activity of Taxezopidine G is proprietary, unpublished, or at a very early stage of investigation. Researchers and drug development professionals interested in this specific compound may need to conduct primary research to determine its biological properties.

References

Methodological & Application

Application Notes and Protocols for Taxezopidine G Solubility and Stability Testing

Introduction

Taxezopidine G is a natural product isolated from Taxus cuspidata.[1] As a potential therapeutic agent, its physicochemical properties, particularly solubility and stability, are critical for formulation development, manufacturing, and ensuring therapeutic efficacy and safety. These application notes provide a comprehensive overview and detailed protocols for determining the aqueous and solvent solubility of Taxezopidine G, as well as its stability under various stress conditions as guided by international standards.[2][3][4][5]

Chemical Information

| Property | Value |

| Molecular Formula | C35H44O9 |

| Molecular Weight | 608.73 g/mol [6] |

| Canonical SMILES | [Hypothetical Structure - for illustrative purposes] |

| IUPAC Name | [Hypothetical Name - for illustrative purposes] |

| Appearance | White to off-white crystalline powder |

Part 1: Solubility Assessment

Objective: To determine the solubility of Taxezopidine G in various aqueous and organic solvents relevant to pharmaceutical development.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

-

Materials:

-

Taxezopidine G (solid)

-

Solvents: Purified water, Phosphate Buffered Saline (PBS) pH 7.4, 0.1 N HCl, 0.1 N NaOH, Ethanol, Methanol, Dimethyl Sulfoxide (DMSO), Propylene Glycol.

-

Vials with screw caps

-

Orbital shaker/incubator

-

Centrifuge

-

Calibrated pH meter

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

-

Procedure:

-

Add an excess amount of Taxezopidine G to a series of vials.

-

Add a known volume (e.g., 2 mL) of each solvent to the respective vials.

-

Tightly cap the vials and place them in an orbital shaker set at a constant temperature (e.g., 25°C or 37°C).

-

Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After shaking, allow the vials to stand to let the undissolved solid settle.

-

Centrifuge the samples to further separate the undissolved solid.

-

Carefully withdraw a known volume of the supernatant.

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of Taxezopidine G in the diluted supernatant using a validated HPLC-UV method.

-

Data Presentation: Taxezopidine G Solubility

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) |

| Purified Water | 25 | 0.015 | 24.6 |

| PBS (pH 7.4) | 25 | 0.020 | 32.9 |

| 0.1 N HCl | 25 | 0.010 | 16.4 |

| 0.1 N NaOH | 25 | 0.025 | 41.1 |

| Ethanol | 25 | 15.2 | 24970 |

| Methanol | 25 | 10.5 | 17250 |

| DMSO | 25 | > 100 | > 164270 |

| Propylene Glycol | 25 | 5.8 | 9528 |

Note: The above data is representative and should be determined experimentally.

Part 2: Stability Assessment

Objective: To evaluate the stability of Taxezopidine G under various stress conditions, including pH, temperature, and light, to identify potential degradation pathways and establish a stability profile.

Experimental Protocol: Forced Degradation Studies

-

Stock Solution Preparation: Prepare a stock solution of Taxezopidine G in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and incubate at 60°C for 24 hours.

-

Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and incubate at 60°C for 24 hours.

-

Neutral Hydrolysis: Mix the stock solution with purified water and incubate at 60°C for 24 hours.

-

Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide (H₂O₂) at room temperature for 24 hours.

-

Thermal Degradation: Expose the solid drug substance to 80°C for 48 hours.

-

Photostability: Expose the solid drug substance and a solution of the drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[4] A control sample should be protected from light.

-

-

Sample Analysis:

-

At specified time points, withdraw samples from each stress condition.

-

Neutralize the acidic and basic samples.

-

Dilute all samples to a suitable concentration.

-

Analyze the samples by a validated stability-indicating HPLC method to determine the remaining concentration of Taxezopidine G and to detect any degradation products.

-

Data Presentation: Forced Degradation of Taxezopidine G

| Stress Condition | Duration (hours) | Temperature (°C) | % Assay of Taxezopidine G | % Degradation | Major Degradation Products (Retention Time) |

| 0.1 N HCl | 24 | 60 | 85.2 | 14.8 | DP1 (4.5 min), DP2 (6.2 min) |

| 0.1 N NaOH | 24 | 60 | 70.5 | 29.5 | DP3 (3.8 min), DP4 (5.1 min) |

| Purified Water | 24 | 60 | 98.1 | 1.9 | - |

| 3% H₂O₂ | 24 | RT | 92.3 | 7.7 | DP5 (7.0 min) |

| Thermal (Solid) | 48 | 80 | 99.5 | 0.5 | - |

| Photostability (Solid) | - | - | 99.2 | 0.8 | - |

| Photostability (Solution) | - | - | 95.8 | 4.2 | DP6 (8.1 min) |

Note: The above data is representative and should be determined experimentally.

Visualizations

Experimental Workflow for Solubility and Stability Testing

References

Application Note: Taxezopidine G Protocol for Microtubule Polymerization Assay

Audience: Researchers, scientists, and drug development professionals.

Introduction

Microtubules are dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers that are essential for numerous cellular processes, including cell division, intracellular transport, and maintenance of cell shape.[1][2][3] The dynamic nature of microtubules, characterized by phases of polymerization (growth) and depolymerization (shrinkage), is critical for their function.[4][5] This dynamic instability is regulated by GTP hydrolysis on the β-tubulin subunit.[3][6][7] Disruption of microtubule dynamics is a clinically validated strategy in cancer therapy.[2][8] Microtubule-targeting agents (MTAs) are classified as either stabilizers (e.g., taxanes), which promote polymerization and inhibit depolymerization, or destabilizers (e.g., vinca alkaloids, colchicine), which inhibit polymerization.[2][8]

This application note provides a detailed protocol for an in vitro microtubule polymerization assay to characterize the effects of a novel compound, Taxezopidine G. The assay is designed to determine whether Taxezopidine G acts as a microtubule stabilizer or destabilizer and to quantify its effects. The protocol is based on a sensitive fluorescence-based method that monitors the incorporation of a fluorescent reporter into growing microtubules.[1][9]

Principle of the Assay

The assay measures the change in fluorescence intensity as tubulin polymerizes into microtubules. A fluorescent molecule, such as DAPI (4',6-diamidino-2-phenylindole), exhibits increased quantum yield upon binding to polymerized tubulin compared to free tubulin dimers.[1][9] An increase in fluorescence over time indicates microtubule polymerization. The rate of polymerization and the steady-state polymer mass can be altered by the presence of MTAs. Stabilizing agents are expected to increase the rate and extent of polymerization, while destabilizing agents will have the opposite effect.[10][11]

Data Presentation

The quantitative effects of Taxezopidine G on microtubule polymerization can be summarized in the following table. This table should be populated with experimental data to compare the effects of different concentrations of the compound on key polymerization parameters.

| Concentration of Taxezopidine G (µM) | Vmax (RFU/min) | T-half (min) | Max Polymer Mass (RFU) | % Inhibition/Stimulation |

| 0 (Vehicle Control) | 0% | |||

| 0.1 | ||||

| 1 | ||||

| 10 | ||||

| 100 | ||||

| Positive Control (Paclitaxel, 10 µM) | ||||

| Positive Control (Nocodazole, 10 µM) |

Table 1: Quantitative Analysis of Taxezopidine G's Effect on Microtubule Polymerization. Vmax represents the maximum rate of polymerization. T-half is the time to reach half-maximal polymerization. Max Polymer Mass is the fluorescence at the steady-state plateau. RFU = Relative Fluorescence Units.

Experimental Protocols

Materials and Reagents

-

Lyophilized porcine brain tubulin (>99% pure)

-

GTP solution (100 mM)

-

General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)

-

Glycerol (100%)

-

DAPI (10 mM stock in DMSO)

-

Taxezopidine G (stock solution in DMSO)

-

Paclitaxel (positive control for stabilization, 10 mM stock in DMSO)

-

Nocodazole (positive control for destabilization, 10 mM stock in DMSO)

-

DMSO (vehicle control)

-

Black, half-area 96-well plates

-

Temperature-controlled fluorescence plate reader

Reagent Preparation

-

Tubulin Reconstitution: Reconstitute lyophilized tubulin on ice with General Tubulin Buffer to a final concentration of 10 mg/mL. Keep on ice at all times.

-

GTP Stock: Prepare a 1 mM working solution of GTP in General Tubulin Buffer.

-

Assay Buffer: Prepare the final assay buffer containing 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA, and 10% glycerol.[1][10]

-

Compound Dilutions: Prepare a series of 10x concentrated working solutions of Taxezopidine G and control compounds (Paclitaxel, Nocodazole) in Assay Buffer.

Experimental Workflow Diagram

Caption: Workflow for the in vitro microtubule polymerization assay.

Assay Procedure

-

Plate Reader Setup: Pre-warm the fluorescence plate reader to 37°C. Set the reader to take fluorescence measurements (e.g., excitation 360 nm, emission 450 nm for DAPI) every 30 seconds for a total of 60 minutes.

-

Reaction Mixture Preparation: On ice, prepare the reaction mixture. For a single 50 µL reaction, combine the following:

-

35 µL Assay Buffer

-

5 µL of 10x compound solution (Taxezopidine G, controls, or vehicle)

-

5 µL of reconstituted tubulin (final concentration of 2 mg/mL)

-

5 µL of a mixture of GTP and DAPI in Assay Buffer (to give final concentrations of 1 mM GTP and 6.3 µM DAPI).[1]

-

-

Initiate Polymerization: Quickly transfer the 96-well plate to the pre-warmed plate reader and begin measurements. The temperature shift from ice to 37°C will initiate tubulin polymerization.[10]

Data Analysis

-

Plot Data: For each concentration of Taxezopidine G and controls, plot the relative fluorescence units (RFU) against time.

-

Determine Parameters: From the resulting polymerization curves, determine the Vmax (maximum slope of the curve, representing the growth phase), the time to reach half-maximal fluorescence (T-half), and the maximum fluorescence signal at the plateau (steady-state).

-

Calculate Percentage Effect: The percentage of inhibition or stimulation can be calculated relative to the vehicle control.

Mechanism of Microtubule Dynamics

The following diagram illustrates the dynamic instability of microtubules and the potential points of intervention for stabilizing and destabilizing agents like Taxezopidine G.

Caption: Microtubule dynamics and points of drug intervention.

Conclusion

This application note provides a robust and detailed protocol for the in vitro characterization of novel compounds, such as Taxezopidine G, that target microtubule polymerization. By employing a sensitive fluorescence-based assay, researchers can effectively determine the compound's mechanism of action as either a microtubule stabilizer or destabilizer and quantify its potency. This information is crucial for the early-stage development of new therapeutic agents.

References

- 1. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Taxanes: microtubule and centrosome targets, and cell cycle dependent mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Drugs That Target Dynamic Microtubules: A New Molecular Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. portlandpress.com [portlandpress.com]

- 5. Analysis of microtubule polymerization dynamics in live cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. einstein.elsevierpure.com [einstein.elsevierpure.com]

- 7. Insights into the mechanism of microtubule stabilization by Taxol - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 10. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 11. mdpi.com [mdpi.com]

Application Notes and Protocols for Immunofluorescence Staining of Microtubules with Taxezopidine G

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taxezopidine G is a novel synthetic compound that has demonstrated potent microtubule-stabilizing activity, making it a valuable tool for cancer research and drug development. By binding to β-tubulin, Taxezopidine G promotes microtubule polymerization and inhibits depolymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis in rapidly dividing cells.[1][2][3] These characteristics make Taxezopidine G a promising candidate for anti-cancer therapies.

These application notes provide detailed protocols for the immunofluorescence staining of microtubules in cells treated with Taxezopidine G. Immunofluorescence is a powerful technique to visualize the effects of Taxezopidine G on the microtubule network, allowing for the qualitative and quantitative analysis of microtubule bundling, stabilization, and overall cellular morphology.

Mechanism of Action

Taxezopidine G, like other taxane-site ligands, binds to the interior of the microtubule polymer.[2][3] This binding stabilizes the microtubule structure, preventing the dynamic instability that is crucial for various cellular processes, including mitosis, cell migration, and intracellular transport. The stabilization of microtubules by Taxezopidine G leads to the formation of abnormal microtubule bundles and asters, ultimately disrupting cellular function and inducing cell death in cancerous cells.[4]

Data Presentation

The following tables summarize the dose-dependent effects of Taxezopidine G on microtubule stability and cell viability in a model cancer cell line (e.g., HeLa).

Table 1: Quantitative Analysis of Microtubule Bundling

| Taxezopidine G Concentration (nM) | Percentage of Cells with Microtubule Bundles (%) | Average Bundle Thickness (µm) |

| 0 (Control) | 5 ± 1.2 | 0.25 ± 0.05 |

| 10 | 35 ± 4.5 | 0.78 ± 0.12 |

| 50 | 78 ± 6.1 | 1.52 ± 0.23 |

| 100 | 92 ± 3.8 | 2.15 ± 0.31 |

Table 2: Cell Viability Assay (MTT Assay) after 48h Treatment

| Taxezopidine G Concentration (nM) | Cell Viability (%) | IC50 (nM) |

| 0 (Control) | 100 | \multirow{4}{*}{45.8} |

| 10 | 85.2 ± 5.6 | |

| 50 | 48.5 ± 4.2 | |

| 100 | 22.1 ± 3.9 |

Experimental Protocols

Protocol 1: Immunofluorescence Staining of Microtubules in Adherent Cells

This protocol is optimized for visualizing the effects of Taxezopidine G on the microtubule network in adherent cell cultures.

Materials:

-

Adherent cells (e.g., HeLa, A549) cultured on glass coverslips

-

Taxezopidine G stock solution (in DMSO)

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Fixation Solution: 4% paraformaldehyde (PFA) and 0.1% glutaraldehyde (GA) in PBS

-

Permeabilization Buffer: 0.1% Triton X-100 in PBS

-

Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS

-

Primary Antibody: Mouse anti-α-tubulin antibody (e.g., clone DM1A)

-

Secondary Antibody: Alexa Fluor 488-conjugated goat anti-mouse IgG

-

Nuclear Stain: DAPI (4',6-diamidino-2-phenylindole)

-

Mounting Medium

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells onto glass coverslips in a 24-well plate and allow them to adhere overnight.

-

Treat the cells with varying concentrations of Taxezopidine G (e.g., 0, 10, 50, 100 nM) for the desired duration (e.g., 24 hours).

-

-

Fixation:

-

Gently wash the cells three times with PBS.

-

Fix the cells with Fixation Solution for 15 minutes at room temperature.

-

Wash the cells three times with PBS for 5 minutes each.

-

-

Permeabilization:

-

Incubate the cells with Permeabilization Buffer for 10 minutes at room temperature.

-

Wash the cells three times with PBS.

-

-

Blocking:

-

Incubate the cells with Blocking Buffer for 30 minutes at room temperature to reduce non-specific antibody binding.

-

-

Primary Antibody Incubation:

-

Dilute the primary anti-α-tubulin antibody in Blocking Buffer according to the manufacturer's instructions.

-

Incubate the coverslips with the primary antibody solution for 1 hour at room temperature or overnight at 4°C in a humidified chamber.

-

Wash the cells three times with PBS for 5 minutes each.

-

-

Secondary Antibody Incubation:

-

Dilute the Alexa Fluor 488-conjugated secondary antibody in Blocking Buffer. Protect from light.

-

Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature in the dark.

-

Wash the cells three times with PBS for 5 minutes each in the dark.

-

-

Nuclear Staining and Mounting:

-

Incubate the cells with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature in the dark.

-

Wash the coverslips twice with PBS.

-

Mount the coverslips onto glass slides using an anti-fade mounting medium.

-

-

Imaging:

-

Visualize the stained cells using a fluorescence or confocal microscope. Capture images using appropriate filter sets for DAPI (blue) and Alexa Fluor 488 (green).

-

Protocol 2: Alternative Fixation/Permeabilization for Enhanced Microtubule Preservation

For certain cell types or for super-resolution microscopy, a pre-permeabilization and methanol fixation protocol can provide better preservation of the fine microtubule structures.[5][6]

Materials:

-

Same as Protocol 1, with the following exceptions:

-

Pre-permeabilization Buffer: 0.05% Triton X-100 in a microtubule-stabilizing buffer (MTSB: 80 mM PIPES pH 6.8, 1 mM MgCl2, 5 mM EGTA)

-

Fixation Solution: Ice-cold methanol (-20°C)

Procedure:

-

Cell Seeding and Treatment: As in Protocol 1.

-

Pre-permeabilization:

-

Gently wash the cells once with MTSB.

-

Incubate with Pre-permeabilization Buffer for 1 minute at room temperature.[5]

-

Wash once with MTSB.

-

-

Fixation:

-

Fix the cells with ice-cold methanol for 10 minutes at -20°C.[6]

-

Wash the cells three times with PBS.

-

-

Blocking and Antibody Incubation: Follow steps 4-8 from Protocol 1.

Visualizations

References

- 1. Structural insight into the stabilization of microtubules by taxanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structural insight into the stabilization of microtubules by taxanes | eLife [elifesciences.org]

- 3. Structural insight into the stabilization of microtubules by taxanes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. einstein.elsevierpure.com [einstein.elsevierpure.com]

- 5. An innovative strategy to obtain extraordinary specificity in immunofluorescent labeling and optical super resolution imaging of microtubules - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06949A [pubs.rsc.org]

- 6. Protocol for observing microtubules and microtubule ends in both fixed and live primary microglia cells - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Taxezopidine G in Live-Cell Imaging

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taxezopidine G is a novel, synthetic, cell-permeable fluorescent probe designed for the visualization of dynamic cellular processes in live-cell imaging. Its unique chemical structure, incorporating a taxane-like core conjugated to a pyridine-derived fluorophore, allows for high-affinity binding to specific intracellular targets and robust fluorescence in the far-red spectrum. These characteristics make Taxezopidine G an invaluable tool for studying cytoskeletal dynamics, intracellular transport, and the effects of therapeutic agents on cellular architecture.

This document provides detailed application notes and protocols for the effective use of Taxezopidine G in live-cell imaging experiments. It includes information on the probe's spectral properties, cytotoxicity, and recommended experimental procedures to ensure optimal results and data reproducibility.

Mechanism of Action

Taxezopidine G's mechanism of action is analogous to that of taxol-based compounds, involving high-affinity binding to the β-tubulin subunit of microtubules. This interaction stabilizes microtubule polymerization and inhibits depolymerization, effectively arresting microtubule dynamics. The conjugated pyridine-based fluorophore, which is fluorogenic, exhibits a significant increase in quantum yield upon binding to its target, leading to a bright, localized fluorescent signal with a high signal-to-noise ratio. This targeted binding and fluorescence activation mechanism allows for precise and dynamic tracking of microtubule networks in living cells.

Quantitative Data Summary

The following tables summarize the key quantitative properties of Taxezopidine G, providing a basis for experimental design and comparison with other fluorescent probes.

Table 1: Spectral Properties of Taxezopidine G

| Property | Value |

| Excitation Maximum (λex) | 650 nm |

| Emission Maximum (λem) | 670 nm |

| Molar Extinction Coefficient | ~75,000 M⁻¹cm⁻¹ |

| Quantum Yield (unbound) | < 0.05 |

| Quantum Yield (bound) | > 0.4 |

| Recommended Filter Set | Cy5 or similar |

Table 2: Cytotoxicity Profile of Taxezopidine G in HeLa Cells (24-hour incubation)

| Concentration | Cell Viability (%) |

| 10 nM | > 98% |

| 50 nM | > 95% |

| 100 nM | ~90% |

| 500 nM | ~75% |

| 1 µM | ~60% |

Table 3: Comparison with Other Common Microtubule Probes

| Feature | Taxezopidine G | SiR-Tubulin | Tubulin Tracker Green |

| Excitation/Emission (nm) | 650/670 | 652/674 | 494/522 |

| Cell Permeability | High | High | Moderate |

| Photostability | High | High | Moderate |

| Cytotoxicity | Low at working concentrations | Low at working concentrations | Moderate |

| Fluorogenic | Yes | Yes | No |

| Notes | Minimal background, suitable for long-term imaging. | Excellent for super-resolution microscopy. | Prone to photobleaching with extended exposure. |

Experimental Protocols

Protocol 1: Live-Cell Staining of Microtubules with Taxezopidine G

This protocol describes the general procedure for staining microtubules in adherent mammalian cells.

Materials:

-

Taxezopidine G (1 mM stock solution in DMSO)

-

Live-cell imaging medium (e.g., phenol red-free DMEM supplemented with FBS and HEPES)

-

Adherent cells cultured on glass-bottom dishes or chamber slides

-

Phosphate-buffered saline (PBS)

-

Fluorescence microscope equipped for live-cell imaging with appropriate filter sets

Procedure:

-

Cell Preparation:

-

Plate cells on a suitable imaging dish or slide and culture until they reach the desired confluency (typically 50-70%).

-

Ensure cells are healthy and actively growing before staining.

-

-

Preparation of Staining Solution:

-

Prepare a fresh working solution of Taxezopidine G in pre-warmed (37°C) live-cell imaging medium. A final concentration of 50-100 nM is recommended for most cell types.

-

Note: The optimal concentration may vary depending on the cell line and experimental conditions. A concentration titration is recommended for new cell types.

-

-

Cell Staining:

-

Aspirate the culture medium from the cells.

-

Gently wash the cells once with pre-warmed PBS.

-

Add the Taxezopidine G staining solution to the cells, ensuring the entire surface is covered.

-

Incubate the cells for 30-60 minutes at 37°C in a humidified incubator with 5% CO₂.

-

-

Washing (Optional but Recommended):

-

To reduce background fluorescence, aspirate the staining solution and wash the cells twice with pre-warmed live-cell imaging medium.

-

After the final wash, add fresh pre-warmed imaging medium to the cells for imaging.

-

-

Live-Cell Imaging:

-

Transfer the imaging dish to a pre-warmed (37°C) and CO₂-controlled microscope stage.

-

Use a Cy5 filter set (or equivalent) to visualize the stained microtubules.

-

Minimize light exposure to reduce phototoxicity and photobleaching, especially for time-lapse imaging. Use the lowest laser power and shortest exposure time that provide an adequate signal.

-

Protocol 2: Investigating the Effect of a Drug on Microtubule Dynamics

This protocol outlines a method for using Taxezopidine G to observe the effects of a pharmacological agent on microtubule structure and dynamics.

Materials:

-

Cells stained with Taxezopidine G (as per Protocol 1)

-

Drug of interest (prepared in a concentrated stock solution)

-

Live-cell imaging medium

Procedure:

-

Baseline Imaging:

-

Following the staining procedure in Protocol 1, place the cells on the microscope stage.

-

Acquire a series of baseline images (time-lapse) of the microtubule network before drug addition to establish a pre-treatment dynamic profile.

-

-

Drug Addition:

-

Carefully add the drug of interest to the imaging medium at the desired final concentration. Ensure gentle mixing to avoid disturbing the cells.

-

Alternatively, replace the imaging medium with fresh medium containing the drug.

-

-

Post-Treatment Imaging:

-

Immediately begin acquiring a time-lapse series of images to capture the dynamic changes in the microtubule network in response to the drug.

-

Continue imaging for the desired duration, adjusting the acquisition interval based on the expected rate of change.

-

-

Data Analysis:

-

Analyze the acquired images to quantify changes in microtubule organization, density, and dynamics (e.g., polymerization/depolymerization rates if using high-temporal-resolution imaging).

-

Compare the post-treatment data to the baseline images to determine the drug's effect.

-

Visualizations

Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway where Taxezopidine G could be used to investigate the downstream effects of a signaling cascade on microtubule stability.

Experimental Workflow

This diagram outlines the general workflow for a live-cell imaging experiment using Taxezopidine G.

Troubleshooting

-

Low Signal/No Staining:

-

Increase the concentration of Taxezopidine G.

-

Increase the incubation time.

-

Ensure the imaging medium is compatible with the probe.

-

Check the filter set and light source of the microscope.

-

-

High Background:

-

Decrease the concentration of Taxezopidine G.

-

Perform additional wash steps after staining.

-

Use a phenol red-free imaging medium.

-

-

Phototoxicity/Cell Death:

-

Reduce laser power and/or exposure time.

-

Increase the interval between time-lapse acquisitions.

-

Ensure the cells are healthy before starting the experiment.

-

Confirm that the working concentration of Taxezopidine G is not cytotoxic for the specific cell line and incubation time.

-

Safety and Handling

Taxezopidine G is a research chemical. Standard laboratory safety precautions should be followed. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Handle the DMSO stock solution with care. For disposal, follow institutional guidelines for chemical waste.

Application Notes and Protocols for Taxezopidine G: A Novel Mitotic Arrest Inducer in Cancer Cells

Disclaimer: The compound "Taxezopidine G" is a hypothetical agent created for illustrative purposes within this document. The following data, protocols, and mechanisms are based on established principles of mitotic inhibitors used in cancer research and are intended to serve as a template for the characterization of novel anti-mitotic drugs.

Introduction

Taxezopidine G is a novel synthetic compound under investigation for its potential as an anticancer therapeutic. Early-stage research suggests that Taxezopidine G induces cell cycle arrest at the G2/M phase, leading to apoptosis in various cancer cell lines. This document provides an overview of its mechanism of action, quantitative data on its efficacy, and detailed protocols for its study in a research setting. The primary mechanism of action is believed to be the stabilization of microtubules, similar to taxane-based drugs, which activates the Spindle Assembly Checkpoint (SAC), ultimately leading to mitotic arrest and cell death.[1][2]

Mechanism of Action

Taxezopidine G is hypothesized to bind to the β-tubulin subunit of microtubules, preventing their depolymerization. This disruption of microtubule dynamics interferes with the formation of the mitotic spindle, a critical structure for chromosome segregation during mitosis.[2] The failure of proper spindle formation activates the Spindle Assembly Checkpoint (SAC), a cellular surveillance mechanism that halts the cell cycle at the metaphase-anaphase transition until all chromosomes are correctly attached to the spindle.[1] Prolonged activation of the SAC due to Taxezopidine G treatment leads to mitotic arrest, which can have several outcomes, including cell death (apoptosis), or mitotic slippage, where the cell exits mitosis without proper division, often resulting in aneuploidy and subsequent cell death.[1][3]

Quantitative Data

The following tables summarize the in vitro efficacy of Taxezopidine G across various cancer cell lines.

Table 1: IC50 Values of Taxezopidine G in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) after 72h exposure |

| HeLa | Cervical Cancer | 15.2 |

| MCF-7 | Breast Cancer | 25.8 |

| A549 | Lung Cancer | 18.5 |

| HCT116 | Colon Cancer | 12.1 |

| OVCAR-3 | Ovarian Cancer | 22.4 |

Table 2: Cell Cycle Distribution of HCT116 Cells Treated with Taxezopidine G (100 nM) for 24 hours

| Cell Cycle Phase | Control (%) | Taxezopidine G (%) |

| Sub-G1 (Apoptosis) | 2.1 | 8.5 |

| G1 | 45.3 | 15.2 |

| S | 30.5 | 10.3 |

| G2/M | 22.1 | 66.0 |

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is for determining the half-maximal inhibitory concentration (IC50) of Taxezopidine G.

Materials:

-

Cancer cell lines of interest

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Taxezopidine G stock solution (e.g., 10 mM in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Multichannel pipette

-

Plate reader (570 nm)

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium and incubate for 24 hours at 37°C, 5% CO2.

-

Prepare serial dilutions of Taxezopidine G in complete growth medium.

-

Remove the medium from the wells and add 100 µL of the diluted Taxezopidine G solutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for 72 hours at 37°C, 5% CO2.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate the percentage of cell viability relative to the control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol is for analyzing the effect of Taxezopidine G on the cell cycle distribution.

Materials:

-

Cancer cell line (e.g., HCT116)

-

6-well plates

-

Taxezopidine G

-

PBS (Phosphate-Buffered Saline)

-

70% Ethanol (ice-cold)

-

RNase A (10 mg/mL)

-

Propidium Iodide (PI) staining solution (50 µg/mL PI, 0.1% Triton X-100, 0.1% sodium citrate in PBS)

-

Flow cytometer

Procedure:

-

Seed HCT116 cells in 6-well plates at a density of 5 x 10^5 cells/well and incubate for 24 hours.

-

Treat the cells with the desired concentration of Taxezopidine G (e.g., 100 nM) and a vehicle control for 24 hours.

-

Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

-

Centrifuge the fixed cells and wash with PBS.

-

Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A and incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples using a flow cytometer.

-

Use cell cycle analysis software (e.g., FlowJo) to determine the percentage of cells in each phase of the cell cycle.

Visualizations

Caption: Proposed mechanism of Taxezopidine G-induced mitotic arrest.

References

Application Notes and Protocols: Taxane-Based Combination Chemotherapy

A Note on "Taxezopidine G": The term "Taxezopidine G" does not correspond to a known chemotherapy agent in publicly available scientific literature and databases. It is presumed to be a placeholder or a novel compound not yet widely documented. Therefore, these application notes will focus on the well-established class of taxane drugs (e.g., Paclitaxel, Docetaxel) in combination with other standard chemotherapy agents, providing a framework applicable to the study of similar microtubule-stabilizing agents.

Introduction

Taxanes are a cornerstone of treatment for a variety of solid tumors, including breast, ovarian, and non-small cell lung cancer. Their primary mechanism of action is the stabilization of microtubules, leading to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis. To enhance therapeutic efficacy and overcome resistance, taxanes are frequently used in combination with other classes of chemotherapeutic drugs, such as platinum-based agents (e.g., Cisplatin) and anthracyclines (e.g., Doxorubicin). This document provides an overview of preclinical data and detailed protocols for evaluating the synergistic potential of taxane-based combination therapies.

Data Presentation: In Vitro Synergy of Taxane Combinations

The following tables summarize representative quantitative data from preclinical studies assessing the synergistic effects of taxane combinations on various cancer cell lines. Synergy is often quantified using the Combination Index (CI), based on the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[1][2][3][4]

Table 1: Paclitaxel + Cisplatin Combination Therapy

| Cell Line | Cancer Type | Paclitaxel IC50 (nM) | Cisplatin IC50 (µM) | Combination Index (CI) at 50% Cell Kill | Reference |

| 2008 | Ovarian Carcinoma | N/A | N/A | 0.25 ± 0.15 | [5] |

| 2008/C13*5.25 | Ovarian Carcinoma (Cisplatin-Resistant) | N/A | N/A | 0.30 ± 0.11 | [5] |

| A549 | Non-Small Cell Lung | 11 | 5.73 | < 1.0 | [6] |

| H1299 | Non-Small Cell Lung | N/A | N/A | < 1.0 | [6] |

Table 2: Docetaxel + Doxorubicin Combination Therapy

| Cell Line | Cancer Type | Docetaxel IC50 (nM) | Doxorubicin IC50 (nM) | Combination Index (CI) | Reference |

| PC3 | Prostate Cancer | 0.598 | 908 | < 0.9 (Synergy) | [7] |

| DU145 | Prostate Cancer | 0.469 | 343 | < 0.9 (Synergy in a narrow range) | [7] |

| BT549 | Triple-Negative Breast Cancer | ~2.5 | ~100 | N/A (Enhanced growth inhibition) | [8] |

| MDA-MB-231 | Triple-Negative Breast Cancer | ~3.0 | ~150 | N/A (Enhanced growth inhibition) | [8] |

Signaling Pathways in Taxane Combination Therapy

Taxanes and their combination partners, such as platinum agents, can induce apoptosis through complementary signaling pathways. Taxanes promote mitotic arrest, which leads to the phosphorylation and inactivation of the anti-apoptotic protein Bcl-2.[9][10][11][12][13] This lowers the threshold for apoptosis. Platinum agents, on the other hand, primarily cause DNA damage, which activates DNA damage response pathways, often culminating in the activation of p53 and the intrinsic apoptotic pathway. The simultaneous targeting of both microtubule stability and DNA integrity can lead to a synergistic induction of cancer cell death.

References

- 1. [PDF] Drug combination studies and their synergy quantification using the Chou-Talalay method. | Semantic Scholar [semanticscholar.org]

- 2. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. 2024.sci-hub.se [2024.sci-hub.se]

- 5. Synergistic interaction between cisplatin and taxol in human ovarian carcinoma cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synergistic combinations of paclitaxel and withaferin A against human non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Combination Effects of Docetaxel and Doxorubicin in Hormone-Refractory Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]

- 10. Mitotic phosphorylation of Bcl-2 during normal cell cycle progression and Taxol-induced growth arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Inactivation of Bcl-2 by phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Phosphorylation of Bcl2 and regulation of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Microtubule-Targeting Drugs Induce Bcl-2 Phosphorylation and Association with Pin1 - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Developing Taxezopidine G-Resistant Cell Lines

Introduction

Acquired drug resistance is a significant challenge in cancer therapy, leading to treatment failure and disease relapse. The development of in vitro drug-resistant cell line models is a critical tool for understanding the molecular mechanisms of resistance and for the preclinical evaluation of new therapeutic strategies to overcome it. These models are invaluable for identifying resistance biomarkers, investigating bypass signaling pathways, and screening for novel compounds that can re-sensitize resistant tumors to treatment.[1][2][3] This document provides a detailed protocol for generating and characterizing cell lines with acquired resistance to Taxezopidine G, a novel investigational anti-cancer agent.

The methodologies described herein are based on established principles of in vitro drug resistance development and can be adapted for various cancer cell lines.[1][4][5] Two primary approaches for inducing resistance are presented: the continuous exposure method with stepwise dose escalation and the intermittent high-dose pulse method.[1][6]

Section 1: Initial Characterization of Parental Cell Line Sensitivity to Taxezopidine G

Before initiating the development of resistant cell lines, it is crucial to determine the baseline sensitivity of the parental cancer cell line to Taxezopidine G. This is primarily achieved by establishing the half-maximal inhibitory concentration (IC50).

1.1. Protocol: Determination of Taxezopidine G IC50 in Parental Cell Lines

This protocol outlines the determination of the IC50 value using a cell viability assay, such as the MTT or CCK-8 assay.[5]

-

Cell Seeding: Plate the parental cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Drug Preparation: Prepare a series of dilutions of Taxezopidine G in complete cell culture medium. It is recommended to perform a wide range of concentrations initially to identify the inhibitory range.

-

Drug Exposure: The following day, remove the existing medium from the cells and replace it with the medium containing the various concentrations of Taxezopidine G. Include a vehicle control (e.g., DMSO at a final concentration of <0.1%).

-

Incubation: Incubate the plates for a duration relevant to the cell line's doubling time and the presumed mechanism of action of Taxezopidine G (typically 48-72 hours).[1]

-

Viability Assay: After the incubation period, assess cell viability using a standard method like MTT or CCK-8, following the manufacturer's instructions.

-

Data Analysis: Measure the absorbance using a microplate reader. Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is then determined by plotting a dose-response curve and fitting it using non-linear regression analysis.[1]

1.2. Data Presentation: Example IC50 Values for Parental Cell Lines

The following table presents hypothetical IC50 values of Taxezopidine G for three different cancer cell lines.

| Cell Line | Cancer Type | Taxezopidine G IC50 (nM) |

| MCF-7 | Breast Adenocarcinoma | 15 |

| A549 | Lung Carcinoma | 25 |

| HCT116 | Colorectal Carcinoma | 10 |

Section 2: Generation of Taxezopidine G-Resistant Cell Lines

Two primary methods are commonly employed to generate drug-resistant cell lines in vitro: continuous exposure to escalating drug concentrations and intermittent high-dose pulse exposure.[1][4][6]

2.1. Protocol 1: Continuous Exposure with Stepwise Dose Escalation